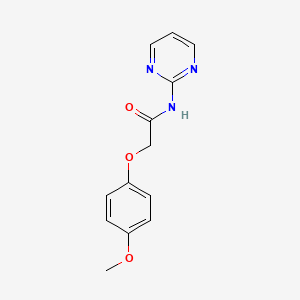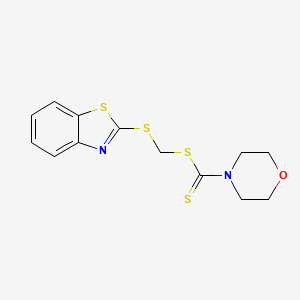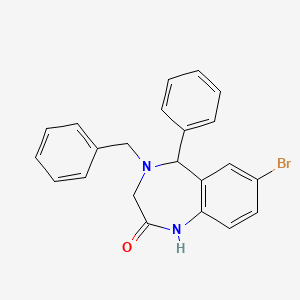
2-(4-methoxyphenoxy)-N-(pyrimidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-méthoxyphénoxy)-N-(pyrimidin-2-yl)acétamide est un composé organique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe méthoxyphénoxy et une partie pyrimidinylacétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-méthoxyphénoxy)-N-(pyrimidin-2-yl)acétamide implique généralement la réaction du 4-méthoxyphénol avec le 2-chloro-N-(pyrimidin-2-yl)acétamide. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'une base telle que le carbonate de potassium, pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est généralement chauffé pour favoriser la formation du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production du 2-(4-méthoxyphénoxy)-N-(pyrimidin-2-yl)acétamide peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles du laboratoire. Le processus peut être optimisé pour des rendements et une pureté plus élevés, avec des étapes supplémentaires telles que la recristallisation ou la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-méthoxyphénoxy)-N-(pyrimidin-2-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : La partie pyrimidinylacétamide peut être réduite dans des conditions spécifiques.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe méthoxyphénoxy.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des bases comme le carbonate de potassium ou l'hydroxyde de sodium sont utilisées pour faciliter la substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxy peut donner du 2-(4-hydroxyphénoxy)-N-(pyrimidin-2-yl)acétamide.
Applications De Recherche Scientifique
Le 2-(4-méthoxyphénoxy)-N-(pyrimidin-2-yl)acétamide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres composés.
Mécanisme d'action
Le mécanisme par lequel le 2-(4-méthoxyphénoxy)-N-(pyrimidin-2-yl)acétamide exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses activités biologiques observées. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism by which 2-(4-methoxyphenoxy)-N-(pyrimidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-hydroxyphénoxy)-N-(pyrimidin-2-yl)acétamide
- 2-(4-méthylphénoxy)-N-(pyrimidin-2-yl)acétamide
- 2-(4-chlorophénoxy)-N-(pyrimidin-2-yl)acétamide
Unicité
Le 2-(4-méthoxyphénoxy)-N-(pyrimidin-2-yl)acétamide est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité chimique et son activité biologique.
Propriétés
Formule moléculaire |
C13H13N3O3 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C13H13N3O3/c1-18-10-3-5-11(6-4-10)19-9-12(17)16-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,14,15,16,17) |
Clé InChI |
KPDRRMFHLWMWEB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B11580410.png)
![(6Z)-6-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11580416.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580424.png)

![ethyl [2-(furan-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]carbamate](/img/structure/B11580435.png)
![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11580440.png)
![5-Ethyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11580443.png)

![4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine](/img/structure/B11580466.png)
![1-(3-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580473.png)
![methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11580490.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580496.png)

![(3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone](/img/structure/B11580509.png)
